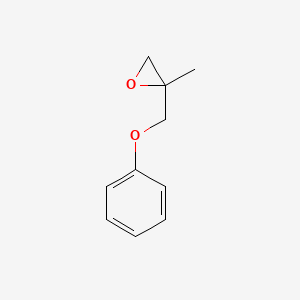

2-methyl-2-(phenoxymethyl)oxirane

Descripción general

Descripción

2-methyl-2-(phenoxymethyl)oxirane is an organic compound belonging to the class of epoxides. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group attached to the propane backbone. This compound is known for its reactivity and is used in various chemical processes and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-methyl-2-(phenoxymethyl)oxirane can be synthesized through the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a halohydrin intermediate, which undergoes dehydrochlorination to form the epoxide. The reaction conditions typically involve:

- Mixing phenol and sodium hydroxide until fully dissolved.

- Cooling the mixture to around 5-6°C.

- Slowly adding epichlorohydrin to the mixture.

- Stirring the reaction at 25°C for about 45 hours.

- Extracting the reaction product with ether and drying with anhydrous potassium carbonate.

- Filtering and distilling under reduced pressure to obtain the desired epoxide .

Industrial Production Methods

Industrial production of 1,2-epoxy-2-methyl-3-phenoxypropane follows similar synthetic routes but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-2-(phenoxymethyl)oxirane undergoes various chemical reactions, including:

Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or other derivatives.

Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, resulting in the formation of corresponding substituted products.

Oxidation and reduction reactions: The compound can be oxidized to form more complex oxygenated products or reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Acid-catalyzed ring-opening: Typically involves using acids like hydrochloric acid or sulfuric acid.

Base-catalyzed ring-opening: Uses bases such as sodium hydroxide or potassium hydroxide.

Nucleophilic substitution: Involves nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed

Diols: Formed from ring-opening reactions.

Substituted ethers: Resulting from nucleophilic substitution reactions.

Hydrocarbons and oxygenated products: From oxidation and reduction reactions

Aplicaciones Científicas De Investigación

2-methyl-2-(phenoxymethyl)oxirane is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and polymer chemistry.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of epoxy resins, adhesives, and coatings

Mecanismo De Acción

The mechanism of action of 1,2-epoxy-2-methyl-3-phenoxypropane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through these ring-opening mechanisms. The pathways involved often include the formation of intermediates that further react to form stable products .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Epoxy-3-phenoxypropane

- Glycidyl phenyl ether

- Phenyl glycidyl ether

Uniqueness

2-methyl-2-(phenoxymethyl)oxirane is unique due to the presence of a methyl group on the epoxide ring, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in the physical and chemical properties compared to similar compounds .

Propiedades

Fórmula molecular |

C10H12O2 |

|---|---|

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

2-methyl-2-(phenoxymethyl)oxirane |

InChI |

InChI=1S/C10H12O2/c1-10(8-12-10)7-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

Clave InChI |

FGFSHJRPXHNROK-UHFFFAOYSA-N |

SMILES canónico |

CC1(CO1)COC2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Benzylamino)methyl]benzonitrile](/img/structure/B8721944.png)

![Prop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8721967.png)

![1-[2-(4-Sulphamoylphenoxy)ethyl]imidazole](/img/structure/B8722011.png)